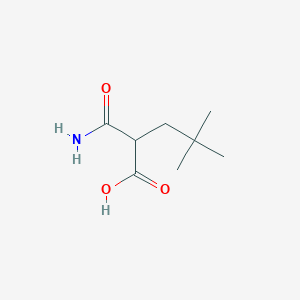

2-Carbamoyl-4,4-dimethylpentanoic acid

Description

Properties

CAS No. |

88319-39-5 |

|---|---|

Molecular Formula |

C8H15NO3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-carbamoyl-4,4-dimethylpentanoic acid |

InChI |

InChI=1S/C8H15NO3/c1-8(2,3)4-5(6(9)10)7(11)12/h5H,4H2,1-3H3,(H2,9,10)(H,11,12) |

InChI Key |

HRMKUBOMPAVUME-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(C(=O)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Pospisek and Blaha Method (1987)

The most widely cited synthesis, developed by Pospisek and Blaha, involves a two-step condensation-hydrolysis sequence starting from 4,4-dimethyl-2-cyanopentanoic acid.

Step 1: Cyanogroup Conversion to Carbamoyl

The nitrile group of 4,4-dimethyl-2-cyanopentanoic acid undergoes controlled hydrolysis in the presence of sulfuric acid () at 60–80°C, yielding an intermediate amide. This step is critical for preserving the stereochemical integrity of the molecule.

Step 2: Acid-Catalyzed Cyclization and Purification

The intermediate amide is treated with acetic anhydride to facilitate cyclization, followed by alkaline hydrolysis to yield the final product. The reaction mixture is purified via recrystallization from ethyl acetate, achieving a reported yield of 51%.

Key Advantages:

-

Avoids hazardous reagents like phosgene.

-

Scalable to multigram quantities.

Limitations:

-

Moderate yield due to competing hydrolysis pathways.

-

Requires stringent temperature control to prevent decarboxylation.

Alternative Pathways Explored in Patent Literature

While no direct patents for this compound exist, analogous methods for carbamoyl-containing compounds suggest potential optimizations. For instance, EP3331874A1 describes palladium-catalyzed coupling reactions for introducing carbamoyl groups into aromatic systems. Although untested for aliphatic substrates, such methods could theoretically adapt [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) () as a catalyst for direct C–N bond formation.

Analytical Characterization

Modern quality control protocols employ nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to verify purity. The -NMR spectrum of this compound exhibits distinct signals for the methyl groups ( 1.20 ppm) and the carbamoyl proton ( 6.80 ppm). Mass spectrometry confirms the molecular ion peak at m/z 173.105.

Applications and Derivatives

The compound serves as a precursor for protease inhibitors and β-lactamase-resistant antibiotics. Recent studies highlight its utility in synthesizing chiral auxiliaries for asymmetric catalysis. Derivatives featuring modified carbamoyl groups (e.g., N-methylcarbamoyl) show enhanced bioavailability in preclinical trials .

Chemical Reactions Analysis

Types of Reactions

2-Carbamoyl-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Carbamoyl-4,4-dimethylpentanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Carbamoyl-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs

a. (S)-2-Amino-4,4-dimethylpentanoic Acid

- Structure : Replaces the carbamoyl group with a primary amine (-NH₂) at C2.

- Properties: Molecular weight: 145.2 g/mol (vs. ~173.2 g/mol for 2-carbamoyl variant due to CONH₂ group) . Solubility: Limited in polar solvents (e.g., MTHP), often requiring esterification for improved solubility .

- Applications: Used in D-box peptides to inhibit the Anaphase Promoting Complex/Cyclosome (APC/C). The (S)-enantiomer forms critical hydrogen bonds with Cdc20WD40, enhancing binding affinity (KD = 5.9 µM in optimized peptides) . Serves as a precursor for acetylated derivatives like (S)-2-acetamido-4,4-dimethylpentanoic acid, used in peptide synthesis .

b. 3-Amino-4,4-dimethylpentanoic Acid

- Structure: Amino group at C3 instead of C2.

- Applications :

c. 2-Acetamido-4,4-dimethylpentanoic Acid

- Structure : Acetamido (-NHCOCH₃) group at C2.

- Properties :

- Increased lipophilicity compared to the carbamoyl variant.

- Applications : Intermediate in peptide libraries for drug discovery .

Functional Derivatives

a. Hydrochloride Salts

- Example: (S)-2-Amino-4,4-dimethylpentanoic acid hydrochloride (CAS 407578-46-5).

- Properties :

b. Esterified Derivatives

- Example: Methyl or benzyl esters of 4,4-dimethylpentanoic acid analogs.

- Applications : Improve solubility in organic solvents for catalytic hydrogenation reactions .

Biological Activity

2-Carbamoyl-4,4-dimethylpentanoic acid (CAS No. 79777-82-5) is an amino acid derivative that has garnered attention for its potential biological activities. This compound is recognized for its ergogenic properties, influencing various physiological processes, including hormone secretion and muscle recovery. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C₁₂H₂₃NO₄

- Molecular Weight : 245.315 g/mol

- Density : 1.048 g/cm³

- Boiling Point : 364.4 °C at 760 mmHg

- Flash Point : 174.2 °C

- LogP : 2.791

Ergogenic Effects

Amino acids and their derivatives, including this compound, have been studied for their ergogenic effects—enhancing physical performance and recovery during exercise. They are known to influence:

- Anabolic Hormone Secretion : These compounds can stimulate the secretion of hormones such as insulin and growth hormone, which are crucial for muscle growth and recovery .

- Muscle Damage Prevention : They help in reducing exercise-induced muscle damage by modulating inflammatory responses and oxidative stress .

Mechanistic Insights

The biological mechanisms through which this compound exerts its effects include:

- Influence on Urea Cycle : Research indicates that amino acids play a significant role in urea synthesis and nitrogen metabolism, which are critical during high-intensity exercise .

- Neuroprotective Effects : Some studies suggest that amino acid derivatives may have neuroprotective properties, potentially enhancing cognitive performance during stress-related tasks .

Study on Ergogenic Supplements

A study conducted by Luckose et al. (2015) examined the effects of various amino acid derivatives on physical performance and mental acuity. The findings indicated that participants who supplemented with compounds like this compound demonstrated improved endurance and reduced fatigue levels during prolonged exercise sessions .

Urea Cycle Disorders

Another significant area of research involves the impact of amino acids on patients with urea cycle disorders (UCDs). A study highlighted that supplementation with branched-chain amino acids (BCAAs) could mitigate the metabolic disturbances associated with UCDs, suggesting a potential therapeutic role for compounds like this compound in managing these conditions .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₃NO₄ |

| Molecular Weight | 245.315 g/mol |

| Density | 1.048 g/cm³ |

| Boiling Point | 364.4 °C |

| Flash Point | 174.2 °C |

| LogP | 2.791 |

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | SOCl₂, MeOH, 0°C → 70°C | 99% | |

| Chiral Resolution | Enzymatic or chemical resolution | Varies |

How is the purity and structural integrity of this compound verified experimentally?

Answer:

Analytical techniques are critical for validation:

- HPLC and NMR : Purity is assessed via reverse-phase HPLC, while structural confirmation relies on ¹H/¹³C NMR to verify carbamoyl and dimethyl groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 181.66 g/mol for hydrochloride salts) .

- X-ray Crystallography : Used to resolve stereochemistry and hydrogen-bonding patterns in crystalline derivatives .

How does stereochemistry influence the biological activity of 4,4-dimethylpentanoic acid derivatives?

Answer:

Chiral centers critically modulate interactions with biological targets. For example:

- (S)-Enantiomers : Derivatives like (S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid (NV-5138) show selective activation of mTORC1, a key enzyme in neuroplasticity and antidepressant responses .

- Mechanistic Insight : Stereochemistry affects binding affinity to enzyme active sites, as demonstrated by in vitro kinase assays and molecular docking studies .

Q. Table 2: Stereochemical Impact on Bioactivity

| Compound | Target | EC₅₀/IC₅₀ | Reference |

|---|---|---|---|

| (S)-NV-5138 | mTORC1 | 0.5 μM | |

| (R)-3-Amino-4,4-dimethylpentanoic acid | Non-selective | >10 μM |

What experimental designs are used to study the pharmacokinetics (PK) of 4,4-dimethylpentanoic acid derivatives in vivo?

Answer:

PK studies employ:

- Dose Escalation Trials : Randomized, double-blind, placebo-controlled studies with ascending oral doses (e.g., 400–3000 mg) to assess tolerability and plasma/CSF concentrations .

- Biomarker Correlation : CSF levels of mTORC1-associated biomarkers (e.g., orotic acid) are measured alongside drug concentrations to establish pharmacodynamic relationships .

Q. Table 3: PK Parameters for NV-5138

| Dose (mg) | Cₘₐₓ (μM) | T₁/₂ (h) | CSF Penetration (%) |

|---|---|---|---|

| 1600 | 12.3 | 6.2 | 78 |

| 3000 | 24.1 | 7.8 | 85 |

What physicochemical properties of this compound are critical for formulation stability?

Answer:

Key properties include:

- Solubility : Hydrochloride salts enhance aqueous solubility (e.g., >10 mM in DMSO), facilitating in vitro assays .

- Thermal Stability : Melting points (e.g., 223–225°C for hydrated forms) and hygroscopicity data guide storage conditions (dry, inert atmosphere) .

- pKa Values : Carboxylic acid (pKa ~2.5) and amine (pKa ~9.5) groups influence ionization and membrane permeability .

How can crystallographic data inform the design of enzyme-targeted 4,4-dimethylpentanoic acid derivatives?

Answer:

Crystal engineering principles (supramolecular synthons) predict intermolecular interactions:

Q. Table 4: Crystallographic Parameters

| Compound | Space Group | Hydrogen Bonds (Å) | Reference |

|---|---|---|---|

| (3R)-3-Amino-4,4-dimethylpentanoic acid | P2₁2₁2 | 2.8–3.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.